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molecular formula C7H3F3N2O B052701 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile CAS No. 124432-69-5

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile

Cat. No. B052701
M. Wt: 188.11 g/mol
InChI Key: CLWJQHAEFHSMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04990512

Procedure details

A solution of 3-formyl-5-trifluoromethyl-2-pyridone (3.5 g), hydroxylamine hydrochloride (1.42 g) and sodium formate (1.39 g) in 98% formic acid (42 ml) was heated to reflux for a period of 20hrs. After cooling to ambient temperature, the reaction mixture was poured into water, and rigorously extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium bicarbonate solution, followed by brine, and dried over anhydrous magnesum sulphate. Removal of the solvent under reduced pressure gave 3-cyano-5-trifluoromethyl-2pyridone as an off-white solid (m.p. 170-175° C.) which was used without further purification. The compound showed (DMSO) 8.54 (1H,d) 8.30 (1H,d).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4](=[O:13])[NH:5][CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)=O.Cl.[NH2:15]O.C([O-])=O.[Na+].O>C(O)=O>[C:1]([C:3]1[C:4](=[O:13])[NH:5][CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)#[N:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)C=1C(NC=C(C1)C(F)(F)F)=O
Name
Quantity
1.42 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.39 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
42 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a period of 20hrs
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
rigorously extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesum sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC=C(C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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